molecular formula C16H12Cl2OS B13103879 4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13103879
M. Wt: 323.2 g/mol
InChI Key: RRUKBFJZRMIWCY-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-(3,4-dichlorophenyl)-3-oxopropyl moiety

Preparation Methods

The synthesis of 4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3,4-dichlorophenyl isocyanate with thiobenzaldehyde under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can be compared with similar compounds such as:

    3,4-Dichlorophenyl isocyanate: Used as an intermediate in organic synthesis and has similar chemical reactivity.

    3-(3,4-Dichlorophenyl)-3-oxopropanenitrile: Another related compound with similar structural features and reactivity.

    3,4-Dichlorophenethylamine: Shares the 3,4-dichlorophenyl group and is used in the synthesis of various organic compounds.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12Cl2OS

Molecular Weight

323.2 g/mol

IUPAC Name

4-[3-(3,4-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12Cl2OS/c17-14-7-6-13(9-15(14)18)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2

InChI Key

RRUKBFJZRMIWCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C=S

Origin of Product

United States

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